1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a pyrrolidine ring attached to a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of 3-(2,2-dimethylpropyl)pyrrolidine with prop-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the pyrrolidine nitrogen to the carbonyl group of the prop-2-en-1-one. The reaction is typically conducted in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where the pyrrolidine nitrogen can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors involved in various biochemical pathways.
Comparison with Similar Compounds
1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with similar compounds such as:
1-(Pyrrolidin-1-yl)prop-2-en-1-one: This compound lacks the 2,2-dimethylpropyl group, which may result in different chemical and biological properties.
1-(3,5-Dimethylpyrazol-1-yl)prop-2-en-1-one: This compound features a pyrazole ring instead of a pyrrolidine ring, leading to distinct reactivity and applications.
Properties
IUPAC Name |
1-[3-(2,2-dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-5-11(14)13-7-6-10(9-13)8-12(2,3)4/h5,10H,1,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSXZDDCLSEQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CCN(C1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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